3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid
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Overview
Description
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of 5,6-diethyl-1,2,4-triazine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methylpropanoic acid to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the reaction rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazine derivatives with various functional groups attached to the ring.
Scientific Research Applications
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic properties, including potential use in treating various diseases.
Industry: Utilized in the development of new materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-aryl-2,4-diamino-1,3,5-triazine: Known for its high thermal stability and use in modern chemical research.
2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine: Used in solvent extraction studies and known for its efficiency in separating trivalent actinides from lanthanides.
Uniqueness
3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is unique due to its specific structure, which combines the triazine ring with a methylamino and methylpropanoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[(5,6-diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-5-9-10(6-2)14-15-12(13-9)16(4)7-8(3)11(17)18/h8H,5-7H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKZMSFIPVSHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N(C)CC(C)C(=O)O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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